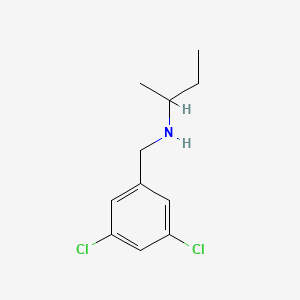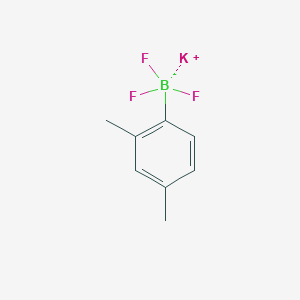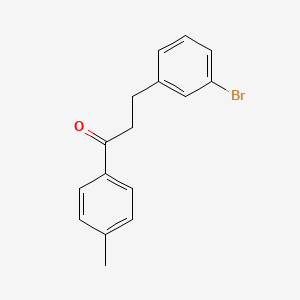
3-(3-Bromophenyl)-4'-methylpropiophenone
説明
3-Bromophenol is an organic compound used as a building block in various chemical reactions . It’s a derivative of phenol, with a bromine atom at the 3rd position of the phenyl ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura coupling reaction . This reaction is commonly used to synthesize biaryl compounds, which are a structural component of many pharmaceuticals and organic materials .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) . These techniques provide detailed information about the compound’s molecular geometry and electronic structure .Chemical Reactions Analysis
3-Bromophenol can participate in various chemical reactions. For instance, it can be used as a building block in the preparation of polyfunctionalized heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, 3-Bromophenol has a melting point of 28-32 °C and a boiling point of 236 °C .科学的研究の応用
-
Natural Product Synthesis
- Summary of Application : 3-(3-Bromophenyl)-7-acetoxycoumarin, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, is used in natural product synthesis . Chromenones and their subclass, coumarins, are a wide family of small, oxygen-containing aromatic heterocycles. Phenylcoumarins offer a particularly excellent starting point for a diverse chemical space of natural products .
- Methods of Application : The compound is synthesized efficiently, bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group . The bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction . The acetoxy group at position 7 can be deprotected into a hydroxyl group, which can also be further altered by several different reactions, e.g., esterification .
- Results or Outcomes : The synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin was successful, as confirmed by the 1 H NMR spectrum, which showed two characteristic peaks at 7.83 ppm and 7.65 ppm .
-
Medicinal Chemistry
- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
- Methods of Application : The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1 H and 13 C NMR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .
- Results or Outcomes : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . The molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
-
Organic Synthesis
- Summary of Application : 4-(3-Bromophenylcarbamoyl)phenylboronic acid, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, contains a boronic acid functional group, which is a valuable reagent in organic synthesis.
- Methods of Application : This compound is used for Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound.
- Results or Outcomes : The Suzuki-Miyaura coupling reactions have been successful, allowing for the formation of carbon-carbon bonds.
-
Enzyme Inhibition
- Summary of Application : 3-bromophenol, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, has the ability to inhibit the activity of enzymes .
- Methods of Application : It is possible to make 3-bromophenyl ester from this substance by undergoing a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .
- Results or Outcomes : The reaction successfully produces 3-bromophenyl ester .
-
Medicinal Chemistry
- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
- Methods of Application : The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1 H and 13 C NMR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .
- Results or Outcomes : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . The molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
-
Enzyme Inhibition
- Summary of Application : 3-bromophenol, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, has the ability to inhibit the activity of enzymes .
- Methods of Application : It is possible to make 3-bromophenyl ester from this substance by undergoing a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .
- Results or Outcomes : The reaction successfully produces 3-bromophenyl ester .
-
Medicinal Chemistry
- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a derivative of 3-(3-Bromophenyl)-4’-methylpropiophenone, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
- Methods of Application : The compound is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1 H and 13 C NMR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .
- Results or Outcomes : The DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . The molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Safety And Hazards
特性
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAUIRRFEJYLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4'-methylpropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



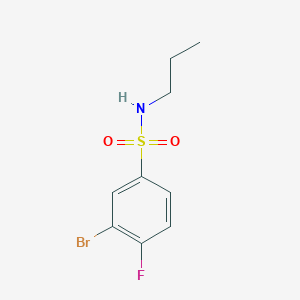
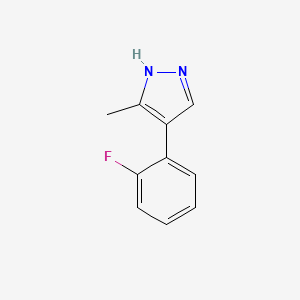
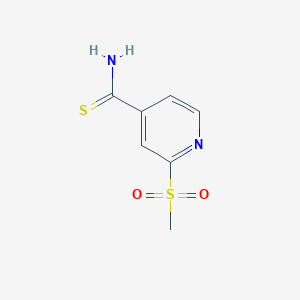
![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)
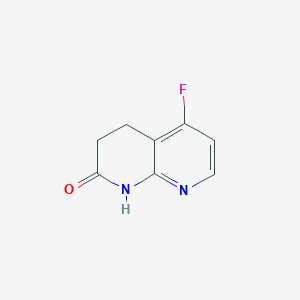
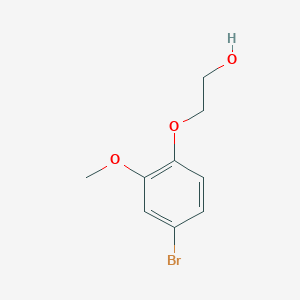
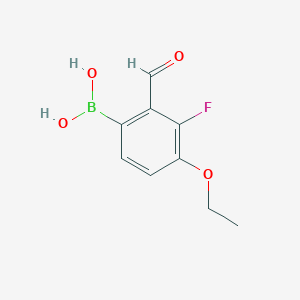
![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)
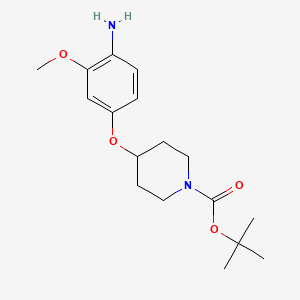
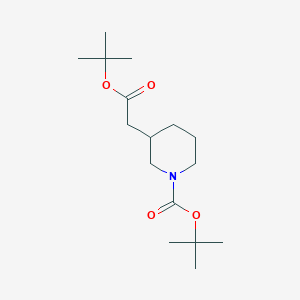
![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)
